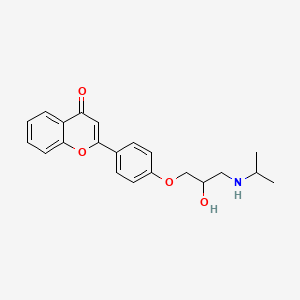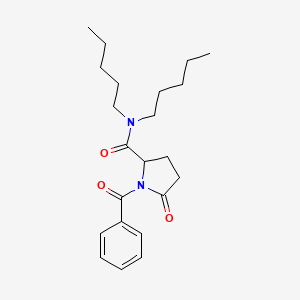
1-Benzoyl-5-oxo-n,n-dipentylprolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Benzoyl-5-oxo-n,n-dipentylprolinamide involves several steps. The synthetic routes typically include the reaction of specific precursors under controlled conditions. One common method involves the use of benzoyl chloride and n,n-dipentylprolinamide as starting materials. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency. The choice of solvents, catalysts, and reaction conditions can be adjusted to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Benzoyl-5-oxo-n,n-dipentylprolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as benzoyl peroxide, leading to the formation of N–O bonds.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction pathway chosen.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-5-oxo-n,n-dipentylprolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-5-oxo-n,n-dipentylprolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-5-oxo-n,n-dipentylprolinamide can be compared with other similar compounds, such as:
1-R-3-benzoyl-5-ethoxycarbonyl-6-oxo-1,2,3,6-tetrahydropyridine-2-thiones: These compounds share structural similarities and are used in similar applications.
Other benzoyl derivatives: These compounds have varying functional groups and properties, making them useful for different research and industrial purposes.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various scientific endeavors.
Eigenschaften
CAS-Nummer |
57632-70-9 |
|---|---|
Molekularformel |
C22H32N2O3 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
1-benzoyl-5-oxo-N,N-dipentylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H32N2O3/c1-3-5-10-16-23(17-11-6-4-2)22(27)19-14-15-20(25)24(19)21(26)18-12-8-7-9-13-18/h7-9,12-13,19H,3-6,10-11,14-17H2,1-2H3 |
InChI-Schlüssel |
AQWNKMIOQXJKGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCCCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)
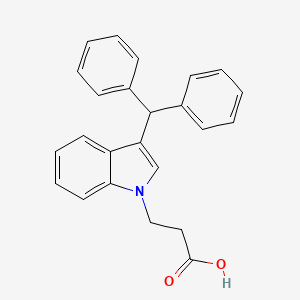

![[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13759455.png)
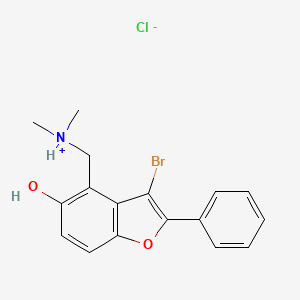
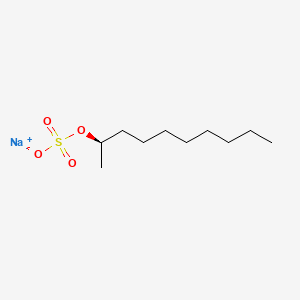
![methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate](/img/structure/B13759474.png)
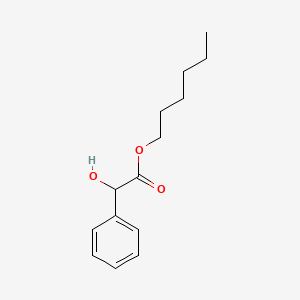
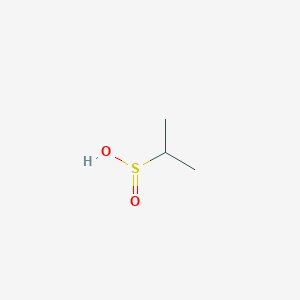
![2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13759502.png)
